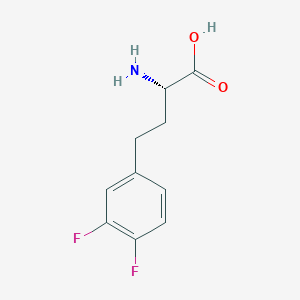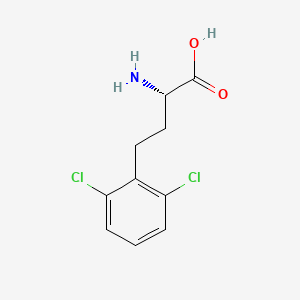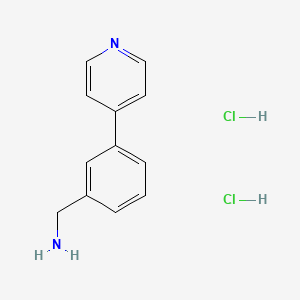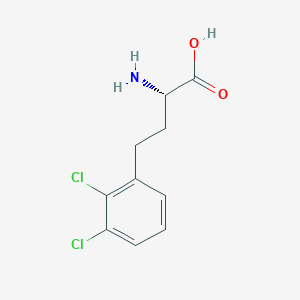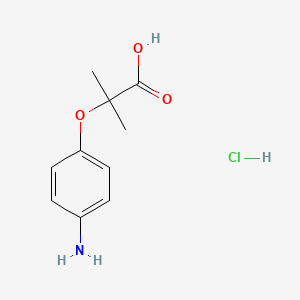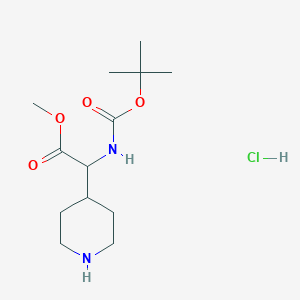
L-Alanine cyclobutylmethyl ester HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanine cyclobutylmethyl ester hydrochloride is a derivative of the amino acid L-alanine It is characterized by the presence of a cyclobutylmethyl ester group attached to the alanine molecule, with the addition of a hydrochloride (HCl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine cyclobutylmethyl ester hydrochloride typically involves the esterification of L-alanine with cyclobutylmethanol in the presence of an acid catalyst. One common method involves the use of thionyl chloride (SOCl2) to activate the carboxyl group of L-alanine, followed by reaction with cyclobutylmethanol to form the ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of L-Alanine cyclobutylmethyl ester hydrochloride may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
- Activation of L-alanine with thionyl chloride.
- Esterification with cyclobutylmethanol.
- Purification and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
L-Alanine cyclobutylmethyl ester hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield L-alanine and cyclobutylmethanol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products
Hydrolysis: Yields L-alanine and cyclobutylmethanol.
Substitution: Produces substituted derivatives of the ester.
Oxidation and Reduction: Results in oxidized or reduced forms of the compound.
Scientific Research Applications
L-Alanine cyclobutylmethyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of L-Alanine cyclobutylmethyl ester hydrochloride involves its interaction with biological molecules and enzymes. The ester group can be hydrolyzed to release L-alanine, which is involved in various metabolic pathways. L-Alanine itself is known to play a role in sugar and acid metabolism, increase immunity, and provide energy for muscle tissue, brain, and the central nervous system .
Comparison with Similar Compounds
Similar Compounds
L-Alanine methyl ester hydrochloride: Similar in structure but with a methyl ester group instead of a cyclobutylmethyl ester group.
L-Alanine ethyl ester hydrochloride: Contains an ethyl ester group.
L-Alanine isopropyl ester hydrochloride: Features an isopropyl ester group.
Uniqueness
L-Alanine cyclobutylmethyl ester hydrochloride is unique due to the presence of the cyclobutylmethyl ester group, which imparts different steric and electronic properties compared to other ester derivatives. This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
cyclobutylmethyl (2S)-2-aminopropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(9)8(10)11-5-7-3-2-4-7;/h6-7H,2-5,9H2,1H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYPRUSKMNOZEC-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1CCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1CCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
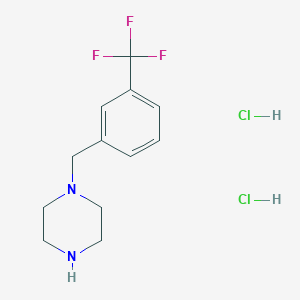
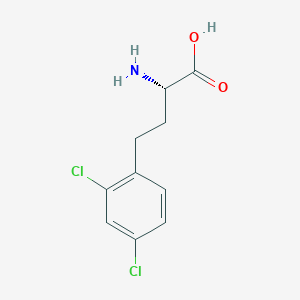
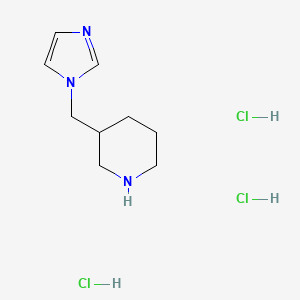
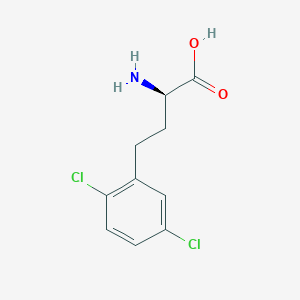
![(R)-1-[3-Amino-4-(phenylthio)butyl]piperidin-4-ol](/img/structure/B8178513.png)
![2-[(4-Aminophenyl)amino]ethanol dihydrochloride](/img/structure/B8178518.png)
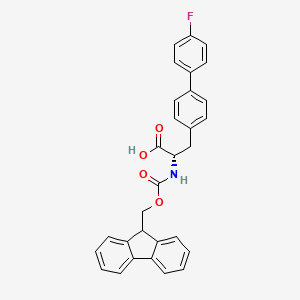
![N-Boc-4-[2-(4-methylphenyl)ethynyl]-D-phenylalanine](/img/structure/B8178531.png)
